7-Methyl Substitution Elevates Lipophilicity (XLogP3) by 0.3–0.6 Units vs. Unsubstituted or Methoxy Tetrahydrodibenzofuran Analogs
The target compound possesses a computed XLogP3 value of 3.9 [1]. In contrast, the unsubstituted tetrahydrodibenzofuran scaffold has an estimated XLogP3 of approximately 3.3–3.6 based on related core structures, while the 8-methoxy analog exhibits a computed LogP of 3.32020 and the 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol analog has a reported logP of 3.607 . This 0.3–0.6 unit increase in XLogP3 conferred by the 7-methyl group represents a quantifiable enhancement of lipophilicity that can influence passive membrane permeability, protein binding, and chromatographic retention time.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan (LogP = 3.32020); 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol (logP = 3.607); Unsubstituted tetrahydrodibenzofuran core (estimated XLogP3 ≈ 3.3–3.6) |
| Quantified Difference | Target compound XLogP3 is 0.3–0.6 units higher than comparators |
| Conditions | Computed XLogP3 (PubChem) vs. reported LogP values from vendor/computational databases |
Why This Matters
Elevated lipophilicity enhances membrane permeability and may improve oral bioavailability or CNS penetration potential, making this compound a preferred scaffold for medicinal chemistry campaigns where increased logP is desired without adding rotatable bonds or hydrogen bond donors.
- [1] PubChem. 7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan. CID 71334684. Computed XLogP3 = 3.9. View Source
